
DL-TBOA
Vue d'ensemble
Description
L’acide DL-thréo-β-benzyloxyaspartique, communément appelé DL-TBOA, est un puissant inhibiteur des transporteurs d’acides aminés excitateurs (EAAT). Il est largement utilisé dans la recherche scientifique pour étudier le rôle des transporteurs de glutamate dans divers processus physiologiques et pathologiques. Le this compound est connu pour sa capacité à bloquer l’absorption du glutamate, un neurotransmetteur important dans le système nerveux central, influençant ainsi la transmission synaptique et l’excitabilité neuronale .
Applications De Recherche Scientifique
Neuroscience Research
Mechanism of Action:
DL-TBOA functions as a competitive, non-transportable blocker of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate. By inhibiting these transporters, this compound increases glutamate concentrations in the synaptic cleft, facilitating studies on excitatory neurotransmission and neuronal excitability.
Key Findings:
- Potency: this compound exhibits high potency against EAAT1 and EAAT2, with inhibition constants (Ki) of 42 µM and 5.7 µM, respectively .
- Electrophysiological Effects: In vivo studies demonstrated that microdialysis administration of this compound into the hippocampus significantly increased extracellular levels of aspartate and glutamate, leading to neuronal damage and convulsive behavior in animal models .
Case Study:
In a study examining the effects of this compound on neocortical slices from postnatal rats, it was shown that application of this compound reduced the activity of EAAC1 and GLT1 transporters, providing insights into glutamatergic signaling during early brain development .
Cancer Research
Impact on Chemotherapy:
Recent research has highlighted the potential of this compound in enhancing the efficacy of chemotherapy agents in colorectal cancer (CRC). It was found that this compound augments cell death induced by specific chemotherapeutics while reducing p53 induction, which is often associated with cellular stress responses.
Key Findings:
- Cell Viability: In CRC cell lines HCT116 and LoVo, co-treatment with this compound increased cell death induced by SN38 (an active metabolite of irinotecan) while counteracting the effects of oxaliplatin .
- Mechanistic Insights: The alteration in SLC1A1 transporter activity was noted as a significant factor in the differential effects observed in chemotherapy resistance .
Data Table: Effects of this compound on Chemotherapy-Induced Cell Death
Treatment | Cell Line | Effect on Viability | Mechanism |
---|---|---|---|
SN38 + this compound | HCT116 | Increased death | Reduced p53 induction |
Oxaliplatin + this compound | HCT116 | Decreased death | Altered SLC1A1 localization |
Pharmacological Applications
Research Tool:
this compound has been utilized as a research tool to dissect the physiological roles of glutamate transporters in various experimental settings. Its ability to selectively inhibit EAATs without affecting ionotropic or metabotropic receptors makes it invaluable for studying excitatory neurotransmission.
Key Findings:
- Selectivity: this compound shows selectivity for EAATs over other receptor types, making it suitable for targeted studies on glutamate signaling pathways .
- In Vitro Applications: It has been effectively used in assays involving HEK293 cells expressing different EAATs to explore transporter function and pharmacodynamics .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le DL-TBOA est synthétisé par un processus en plusieurs étapes impliquant la protection et la déprotection de groupes fonctionnels, ainsi que la formation d’intermédiaires clésL’étape finale implique la déprotection du groupe amino pour produire du this compound .
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires chimiques spécialisés dans des conditions contrôlées. La synthèse implique l’utilisation de réactifs et de solvants de haute pureté, ainsi que des techniques de purification avancées pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
Le DL-TBOA subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes amino et carboxyle. Il peut également participer à des réactions d’estérification et d’amidification .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification du this compound comprennent des agents protecteurs comme le tert-butyloxycarbonyle (Boc) et le chloroformiate de benzyle, ainsi que des agents de déprotection comme l’acide trifluoroacétique. Les réactions sont généralement effectuées dans des conditions douces pour empêcher la dégradation du composé .
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant le this compound comprennent divers intermédiaires protégés et déprotégés, ainsi que des dérivés avec des groupes fonctionnels modifiés. Ces produits sont souvent utilisés dans des études complémentaires pour explorer les relations structure-activité du composé .
Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique, en particulier dans les domaines des neurosciences, de la pharmacologie et de la recherche sur le cancer. Voici quelques-unes de ses principales applications :
Neurosciences : Le this compound est utilisé pour étudier le rôle des transporteurs de glutamate dans la transmission synaptique et l’excitabilité neuronale. .
Pharmacologie : Le composé est utilisé pour étudier les effets de l’inhibition des transporteurs de glutamate sur la neurotoxicité induite par les médicaments et pour développer des stratégies thérapeutiques potentielles pour des affections comme l’épilepsie et l’ischémie
Recherche sur le cancer : Il a été démontré que le this compound influence la viabilité des cellules cancéreuses, en particulier dans le cancer colorectal. .
Mécanisme D'action
Le DL-TBOA exerce ses effets en inhibant de manière compétitive les transporteurs d’acides aminés excitateurs, en particulier EAAT1, EAAT2 et EAAT3. En bloquant l’absorption du glutamate, le this compound augmente la concentration extracellulaire de ce neurotransmetteur, ce qui entraîne une transmission synaptique et une excitabilité neuronale accrues. Ce mécanisme est particulièrement utile pour étudier le rôle des transporteurs de glutamate dans divers processus physiologiques et pathologiques .
Comparaison Avec Des Composés Similaires
Le DL-TBOA est souvent comparé à d’autres inhibiteurs des transporteurs de glutamate, tels que le L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC). Bien que les deux composés inhibent l’absorption du glutamate, le this compound est plus puissant et plus sélectif pour les EAAT. Contrairement au t-2,4-PDC, le this compound n’est pas transporté par les transporteurs de glutamate, ce qui en fait un outil plus efficace pour étudier le rôle des transporteurs de glutamate dans la transmission synaptique .
Composés similaires
L-trans-Pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) : Un inhibiteur de substrat des transporteurs de glutamate, moins puissant que le this compound.
Dihydrokainate : Un inhibiteur sélectif d’EAAT2, moins puissant que le this compound.
Les propriétés uniques et la haute puissance du this compound en font un outil précieux dans la recherche scientifique, en particulier dans l’étude des transporteurs de glutamate et de leur rôle dans divers processus physiologiques et pathologiques.
Activité Biologique
DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate, a key neurotransmitter in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential neurotoxic and neuroprotective properties.
This compound acts primarily as a competitive inhibitor of EAATs, particularly EAAT1 and EAAT2. The compound has been shown to inhibit glutamate uptake in various cellular models:
- In vitro Studies : In COS-1 cells overexpressing EAAT1, this compound exhibited an inhibition constant (Ki) of 42 µM. For EAAT2, the Ki was significantly lower at 5.7 µM, indicating a stronger inhibitory effect compared to other known blockers like dihydrokainate (Ki = 79 µM) .
- In vivo Studies : Administration of this compound via microdialysis into the hippocampus of rats resulted in a substantial increase in extracellular levels of both aspartate (3.4-fold) and glutamate (9-fold), demonstrating its efficacy in altering neurotransmitter dynamics .
Effects on Cell Viability
This compound's impact on cell viability has been extensively studied in cancer cell lines. Research indicates that this compound can have dual effects depending on the context:
- Cancer Cell Lines : In studies involving HCT116 and LoVo cells, this compound enhanced cell death induced by SN38 (an active metabolite of irinotecan) while counteracting cell death caused by oxaliplatin. Specifically, treatment with 350 µM this compound abolished oxaliplatin-induced loss of viability in LoVo cells . This suggests that this compound may modulate resistance mechanisms in cancer therapy.
- Mechanistic Insights : The differential effects observed are linked to changes in the expression and localization of SLC1A1, an important glutamate transporter. In resistant cell lines, this compound treatment led to increased sensitivity to SN38 while providing protection against oxaliplatin-induced toxicity .
Neurotoxic and Neuroprotective Properties
This compound's role extends beyond cancer biology; it also exhibits neurotoxic and neuroprotective effects:
- Neurotoxicity : High doses of this compound have been associated with neuronal damage in the hippocampus, evidenced by convulsive behavior and limbic seizures in animal models following stereotaxic administration . This underscores the potential risks associated with excessive inhibition of glutamate transporters.
- Neuroprotection : Conversely, under certain conditions, this compound may provide neuroprotective effects by preventing excitotoxicity associated with elevated glutamate levels. The balance between its neurotoxic and neuroprotective roles is critical for understanding its therapeutic potential .
Summary of Findings
The biological activity of this compound is characterized by its potent inhibition of EAATs, leading to significant alterations in glutamate dynamics and cellular viability across various contexts. Below is a summary table encapsulating key findings:
Property | Value/Observation |
---|---|
EAAT1 Ki | 42 µM |
EAAT2 Ki | 5.7 µM |
Effect on SN38-induced death | Enhanced by this compound |
Effect on oxaliplatin-induced death | Counteracted by this compound |
Neurotoxicity | Induces neuronal damage at high doses |
Neuroprotection | Potentially protective under certain conditions |
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of DL-TBOA?
A1: this compound primarily targets excitatory amino acid transporters (EAATs) []. These transporters play a crucial role in regulating extracellular glutamate levels in the central nervous system by transporting it into surrounding glial cells, thereby terminating glutamatergic synaptic transmission.
Q2: How does this compound interact with EAATs?
A2: this compound acts as a competitive, non-transported blocker of EAATs []. It binds to the transporter's substrate binding site, preventing glutamate from binding and being transported. Unlike some inhibitors, this compound does not induce transporter-mediated currents or heteroexchange with intracellular glutamate [].
Q3: What are the downstream effects of inhibiting EAATs with this compound?
A3: Inhibiting EAATs with this compound leads to an accumulation of glutamate in the extracellular space [, ]. This can have various consequences, including:
- Enhanced activation of extrasynaptic glutamate receptors: Elevated glutamate levels can lead to prolonged activation of both synaptic and extrasynaptic NMDA and AMPA receptors, contributing to neuronal excitability and potentially excitotoxicity [, ].
- Modulation of synaptic plasticity: this compound has been shown to affect both long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, highlighting its influence on synaptic plasticity mechanisms [, ].
- Altered neuronal network activity: By disrupting glutamate homeostasis, this compound can induce abnormal neuronal activity patterns, such as slow network oscillations (SNOs) in the developing hippocampus and paroxysmal hyperactivity in the prefrontal cortex of AD mouse models [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H15NO5, and its molecular weight is 253.25 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.
Q5: Is this compound chemically stable, and how does its stability compare to other EAAT inhibitors?
A5: this compound demonstrates higher chemical stability compared to its benzoyl analog, Threo-Beta-Benzoyloxyaspartate (TBzOAsp) []. This improved stability is attributed to the replacement of the labile ester bond in TBzOAsp with a more stable ether linkage in this compound.
Q6: Does this compound have any known catalytic properties?
A6: this compound is not known to possess any catalytic properties. Its primary mode of action is through binding and inhibiting EAATs, not catalyzing chemical reactions.
Q7: Have computational methods been used to study this compound and its interactions with EAATs?
A7: Yes, computational chemistry and modeling techniques, including molecular docking, have been employed to investigate the binding interactions between this compound and EAATs []. These studies help elucidate the structural basis of this compound's inhibitory potency and selectivity.
Q8: How do structural modifications of this compound affect its activity and selectivity for different EAAT subtypes?
A8: Research on novel L-TBOA analogs with substitutions on the benzene ring has shown that these modifications significantly influence their potency and selectivity for EAAT subtypes []. For instance, TFB-TBOA, with a trifluoromethylbenzoylamino group, displayed significantly higher potency for EAAT1 and EAAT2 compared to L-TBOA []. These findings underscore the importance of SAR studies in optimizing this compound derivatives for targeted therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.